Cas no 3564-07-6 (D-chiro-Inositol,2-O-methyl- (9CI))

D-chiro-Inositol,2-O-methyl- (9CI) structure
3564-07-6 structure
Product Name:D-chiro-Inositol,2-O-methyl- (9CI)
CAS No:3564-07-6
MF:C7H14O6
MW:194.182463169098
CID:306173
PubChem ID:151108
Update Time:2025-04-19

D-chiro-Inositol,2-O-methyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • D-chiro-Inositol,2-O-methyl- (9CI)
    • Inositol,2-O-methyl-, D-chiro- (8CI); 2-O-Methyl-D-chiro-inositol; Caesalpinitol; D-Quebrachitol; Quebrachitol, D-
    • FT-0625606
    • DTXSID80957028
    • 1L-2-O-methyl-chiro-inositol
    • D-chiro-Inositol, 2-O-methyl-
    • CHEMBL501109
    • Quebrachitol, L-
    • SCHEMBL240345
    • Inositol, 2-O-methyl-
    • CHEBI:111
    • MFCD00021405
    • MS-23047
    • SCHEMBL22975188
    • AKOS027327479
    • M02437
    • C08257
    • DSCFFEYYQKSRSV-FIZWYUIZSA-N
    • UNII-9W4JLQ7I4W
    • L-chiro-Inositol, 2-O-methyl-
    • 9W4JLQ7I4W
    • W-203384
    • 2B678708-4698-466E-88D8-3443A058E849
    • L-Quebrachitol
    • Quebrachitol, (-)-
    • L-(-)-2-O-Methylinositol
    • 2-O-Methyl-L-chiro-inositol
    • 642-38-6
    • NSC-131046
    • CHEBI:170050
    • DTXSID601029528
    • NSC-26254
    • Q7269871
    • Quebrachit
    • (-)-Quebrachitol
    • Inositol, 2-O-methyl-, L-chiro-
    • (1R,2S,3S,4S,5R,6R)-6-Methoxycyclohexane-1,2,3,4,5-pentaol
    • 6-methoxycyclohexane-1,2,3,4,5-pentol
    • Brahol
    • Quebrachitol
    • CS-0022555
    • 3564-07-6
    • (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
    • HY-N2375
    • 2-O-Methyl-chiro-inositol
    • s3223
    • Pinitol TMS
    • (1R,2S,3S,4S,5R,6R)-6-methoxycyclohexane-1,2,3,4,5-pentol
    • A867922
    • Inchi: 1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
    • InChI Key: DSCFFEYYQKSRSV-MBXCVVGISA-N
    • SMILES: O(C)C1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O

Computed Properties

  • Exact Mass: 194.079
  • Monoisotopic Mass: 194.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110A^2
  • XLogP3: -3.2

Experimental Properties

  • Density: 1.56
  • Melting Point: 189 - 192 C
  • Boiling Point: 317.2 °C at 760 mmHg
  • Flash Point: 145.6 °C
  • Refractive Index: 1.588
  • PSA: 110.38000
  • LogP: -3.18050

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